Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate
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Overview
Description
Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate: is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This compound, in particular, has garnered attention due to its potential therapeutic properties and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Hantzsch thiophene synthesis , which involves the condensation of α-haloketones with thioglycolic acid. The resulting thiophene derivative is then further functionalized to introduce the carbamoyl and methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiophene ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: : Reduction of the carbamoyl group to amines.
Substitution: : Replacement of the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate sulfoxide or sulfone.
Reduction: : Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoate.
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate: is unique due to its specific structural features and functional groups. Similar compounds include:
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)butanoate
These compounds share the thiophene core and carbamoyl group but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-6-7(2)22-12(10(6)11(14)19)16-13(21)15-8(17)4-5-9(18)20-3/h4-5H2,1-3H3,(H2,14,19)(H2,15,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNMHYWYHRTWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)CCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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